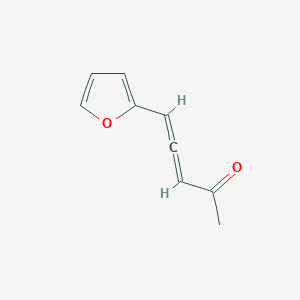
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperazine and quinoline moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are used to construct complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides. Conditions typically involve acidic or basic environments to facilitate the reaction.
Cycloaddition: Reagents such as dienes and dienophiles are used under conditions that promote the formation of new bonds through concerted interactions.
Major Products
The major products of these reactions include various substituted indole derivatives, which can be further functionalized to yield the desired compound.
Aplicaciones Científicas De Investigación
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the quinoline structure contributes to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives are known for their use in pharmaceuticals as anti-parasitic agents.
Quinoline Derivatives: Quinoline-based compounds, such as chloroquine, are widely used in medicinal chemistry for their anti-malarial properties.
Uniqueness
2-(4-(3-(3-Indolyl)propyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of the indole, piperazine, and quinoline moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
75410-83-2 |
|---|---|
Fórmula molecular |
C32H34N4O8 |
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-[3-(1H-indol-3-yl)propyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C24H26N4.2C4H4O4/c1-3-9-22-19(6-1)11-12-24(26-22)28-16-14-27(15-17-28)13-5-7-20-18-25-23-10-4-2-8-21(20)23;2*5-3(6)1-2-4(7)8/h1-4,6,8-12,18,25H,5,7,13-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
OYUUGRNBIZDGMA-LVEZLNDCSA-N |
SMILES isomérico |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
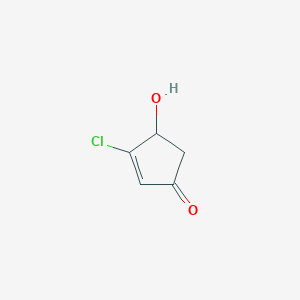
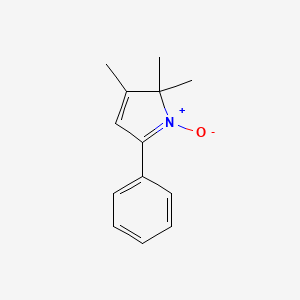
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
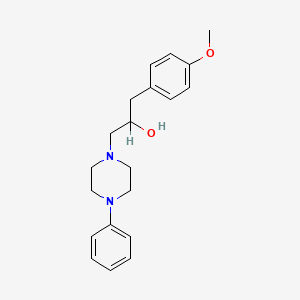
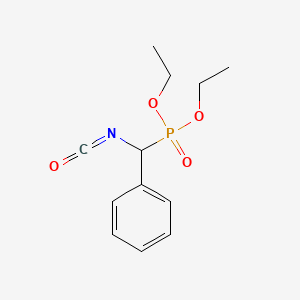
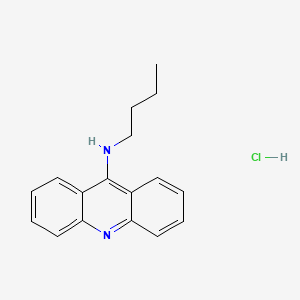

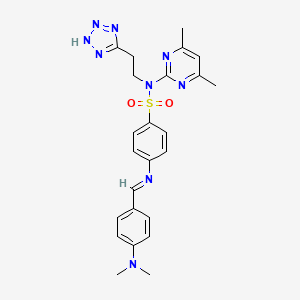
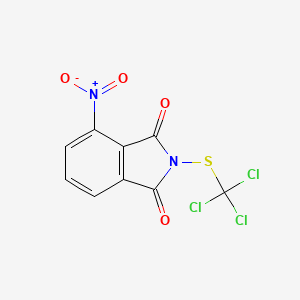
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
